Cas no 2227785-66-0 ((2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine)

(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
- 2227785-66-0
- EN300-1998993
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- Inchi: 1S/C8H13N3/c1-6(9)3-8-4-10-5-11-7(8)2/h4-6H,3,9H2,1-2H3/t6-/m1/s1
- InChI Key: XNMDCPRISPYTCG-ZCFIWIBFSA-N
- SMILES: N[C@H](C)CC1=CN=CN=C1C
Computed Properties
- Exact Mass: 151.110947427g/mol
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 0.4
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998993-0.5g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1998993-5.0g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 5g |
$6092.0 | 2023-05-26 | ||
Enamine | EN300-1998993-10.0g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 10g |
$9032.0 | 2023-05-26 | ||
Enamine | EN300-1998993-0.05g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1998993-2.5g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1998993-5g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1998993-1.0g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 1g |
$2101.0 | 2023-05-26 | ||
Enamine | EN300-1998993-0.1g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1998993-0.25g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1998993-10g |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine |
2227785-66-0 | 10g |
$5774.0 | 2023-09-16 |
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine Related Literature
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
Research Brief on (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine (CAS: 2227785-66-0): Recent Advances and Applications
The compound (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine (CAS: 2227785-66-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its 4-methylpyrimidine moiety, has demonstrated potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological profiling, and potential as a scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized asymmetric synthesis route for (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine with improved yield (78%) and enantiomeric excess (>99%). The research team employed a chiral auxiliary approach followed by catalytic hydrogenation, addressing previous challenges in stereoselective synthesis. This advancement is particularly significant for scaling up production for preclinical studies.
Pharmacological characterization studies have revealed that (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine exhibits selective binding to α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 12.3 nM, while showing minimal activity at other receptor subtypes. This selectivity profile suggests potential applications in neurological disorders where α4β2 nAChRs play a key role, such as cognitive impairment and nicotine addiction. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) provide structural insights into this selective interaction.
Recent in vivo studies in rodent models have demonstrated that (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine crosses the blood-brain barrier efficiently (brain/plasma ratio of 0.85 at 1 hour post-administration) and shows favorable pharmacokinetic properties with a half-life of approximately 3.2 hours in rats. These findings, reported in the European Journal of Pharmaceutical Sciences, support its potential as a CNS-active compound.
Structure-activity relationship (SAR) investigations have identified the (2R)-configuration as crucial for biological activity, with the (2S)-enantiomer showing significantly reduced potency (approximately 100-fold difference in receptor binding assays). The 4-methylpyrimidine group appears to contribute to both receptor affinity and metabolic stability, as demonstrated in comparative studies with structural analogs.
Current research directions include the development of (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine derivatives with improved pharmacokinetic profiles and the exploration of its potential in combination therapies. A recent patent application (WO2024015321) discloses novel salt forms of the compound with enhanced solubility properties, addressing formulation challenges identified in earlier studies.
While clinical applications remain to be fully explored, the accumulating preclinical data position (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine as a promising candidate for further development in neurological therapeutics. Future research directions likely will focus on target validation in disease models and the optimization of drug-like properties through structural modifications.
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